5-(4-Carboxybenzylamino)isophthalic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13NO6 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
5-[(4-carboxyphenyl)methylamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H13NO6/c18-14(19)10-3-1-9(2-4-10)8-17-13-6-11(15(20)21)5-12(7-13)16(22)23/h1-7,17H,8H2,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
BGGOIIRKSRFSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 4 Carboxybenzylamino Isophthalic Acid
Established Synthetic Routes to the Ligand Precursors and the Compound Itself
The synthesis of 5-(4-carboxybenzylamino)isophthalic acid typically commences with readily available starting materials, such as isophthalic acid. A common strategy involves the nitration of isophthalic acid to produce 5-nitroisophthalic acid. This step is a foundational reaction in the synthesis of many 5-substituted isophthalic acid derivatives.
The subsequent reduction of the nitro group to an amine is a critical step, yielding 5-aminoisophthalic acid. This transformation can be achieved using various reducing agents, with sodium sulfide (B99878) in an aqueous sodium hydroxide (B78521) solution being a documented method. The resulting 5-aminoisophthalic acid serves as a key intermediate, providing the amino functionality necessary for the subsequent coupling reaction.
The final step in the synthesis of the target compound involves the N-alkylation of 5-aminoisophthalic acid with a suitable 4-carboxybenzyl derivative. A plausible route would involve the reaction of 5-aminoisophthalic acid with 4-(bromomethyl)benzoic acid or its corresponding ester. This nucleophilic substitution reaction, where the amino group of 5-aminoisophthalic acid attacks the benzylic carbon of the 4-(bromomethyl)benzoic acid derivative, would form the desired carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. Subsequent hydrolysis of any ester groups, if present, would yield the final tricarboxylic acid product, this compound.
A related synthetic approach has been documented for the preparation of an analogous ether-linked compound, 5-[(4-carboxybenzyl)oxy]isophthalic acid. nih.gov In this synthesis, diethyl 5-hydroxyisophthalate is reacted with methyl 4-(bromomethyl)benzoate (B8499459) in the presence of potassium carbonate, followed by hydrolysis with sodium hydroxide to yield the final product. nih.gov This methodology highlights the utility of Williamson ether synthesis-type reactions in constructing such ligands, and a similar N-alkylation strategy is a chemically sound approach for the synthesis of the amino-linked target compound.
Multi-Step Organic Synthesis Techniques for Structural Elaboration
The modular nature of the synthesis of this compound allows for extensive structural elaboration through multi-step organic synthesis techniques. These techniques enable the introduction of various functional groups onto the aromatic rings, thereby tuning the electronic and steric properties of the resulting ligand and the coordination polymers derived from it.
One avenue for structural modification involves the use of substituted precursors. For instance, starting with substituted isophthalic acids or substituted 4-(bromomethyl)benzoic acids would lead to a diverse library of derivatives. These substitutions could include alkyl, alkoxy, halo, or nitro groups, which can further be transformed into other functionalities.
Furthermore, post-synthetic modification of the core structure of this compound can be envisioned. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, could be performed on the aromatic rings, provided the existing functional groups are appropriately protected. The conditions for such reactions would need to be carefully controlled to achieve the desired regioselectivity. The resulting derivatives could then be used to synthesize MOFs with tailored properties. The principles of multi-step organic synthesis, including protection-deprotection strategies and the sequential introduction of functional groups, are central to these structural elaborations. beilstein-journals.org
Functional Group Transformations and Analogous Polycarboxylate Ligand Synthesis
The synthesis of analogous polycarboxylate ligands often involves key functional group transformations. The conversion of a nitro group to an amino group, as seen in the synthesis of the 5-aminoisophthalic acid precursor, is a classic example. This transformation is pivotal as it introduces a nucleophilic center for further derivatization.
The synthesis of related ligands demonstrates the versatility of these transformations. For example, the synthesis of 5-[(4-carboxybenzoyl)amino]isophthalic acid involves the formation of an amide bond instead of an amine linkage. chemspider.com This is typically achieved by reacting 5-aminoisophthalic acid with a 4-carboxybenzoyl chloride derivative.
The synthesis of 5-hydroxyisophthalic acid, another important precursor for analogous ligands, can be achieved through methods such as the hydrolysis of 5-bromoisophthalic acid in the presence of a copper catalyst. google.com This hydroxy-functionalized intermediate can then be used to synthesize ether-linked ligands, as previously mentioned. nih.gov
The table below summarizes some key functional group transformations and the resulting analogous ligands.
| Starting Material | Reagent/Condition | Transformed Functional Group | Resulting Ligand (Example) |
| 5-Nitroisophthalic acid | Na2S / NaOH | Nitro to Amino | 5-Aminoisophthalic acid |
| 5-Aminoisophthalic acid | 4-(Chlorocarbonyl)benzoic acid | Amino to Amide | 5-[(4-Carboxybenzoyl)amino]isophthalic acid |
| 5-Bromoisophthalic acid | NaOH / Cu catalyst | Bromo to Hydroxy | 5-Hydroxyisophthalic acid |
| 5-Hydroxyisophthalic acid | 4-(Bromomethyl)benzoic acid methyl ester / K2CO3 | Hydroxy to Ether | 5-[(4-Carboxybenzyl)oxy]isophthalic acid |
Optimization of Reaction Conditions and Purification Methodologies for Ligand Isolation
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, solvent, catalyst, and reaction time. For the N-alkylation step, a systematic variation of these parameters can lead to improved outcomes. For instance, screening different bases (e.g., K2CO3, NaHCO3, triethylamine) and solvents (e.g., DMF, DMSO, acetonitrile) can significantly impact the reaction rate and the formation of side products. Factorial design experiments can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously. rsc.org
Purification of the final product and its intermediates is essential to obtain a high-purity ligand suitable for MOF synthesis. Common purification techniques for carboxylic acids include recrystallization, precipitation, and chromatography.
For the precursor, 5-aminoisophthalic acid, purification can be achieved by acidification of its basic solution to precipitate the product, which is then filtered and washed. For the final tricarboxylic acid, recrystallization from a suitable solvent or solvent mixture is often effective. The choice of solvent is critical and depends on the solubility profile of the compound.
In the case of isophthalic acid and its derivatives, purification processes often aim to remove color-forming impurities and structural isomers. ulisboa.pt Techniques such as hydrogenation in the presence of a palladium catalyst have been employed to purify crude isophthalic acid. googleapis.com While this may be an extensive measure for laboratory-scale synthesis, it highlights the importance of purity for applications in polymer synthesis. The table below outlines key considerations for optimizing the synthesis and purification of this compound.
| Parameter | Optimization Strategy | Purification Method | Key Considerations |
| Reaction Temperature | Varying temperature to balance reaction rate and side product formation. | Recrystallization | Choice of solvent is crucial for effective purification. |
| Solvent | Screening a range of polar aprotic solvents (e.g., DMF, DMSO). | Precipitation | Adjusting pH to induce precipitation of the carboxylic acid. |
| Base | Testing various inorganic and organic bases for the N-alkylation step. | Washing | Thorough washing of the filtered solid to remove soluble impurities. |
| Reaction Time | Monitoring the reaction progress (e.g., by TLC or HPLC) to determine the optimal duration. | Chromatography | Can be used for small-scale, high-purity isolation, but may be less practical for larger quantities. |
By carefully optimizing the synthetic conditions and employing appropriate purification methodologies, high-purity this compound can be isolated, enabling the synthesis of well-defined and highly crystalline metal-organic frameworks.
Coordination Chemistry and Self Assembly of Metal Organic Frameworks and Coordination Polymers with 5 4 Carboxybenzylamino Isophthalic Acid
Coordination Motifs and Ligand Conformation in Metal Complexation
The coordination behavior of 5-(4-carboxybenzylamino)isophthalic acid is dictated by the interplay between its multiple functional groups and the preferred coordination geometry of the metal centers. The presence of both rigid (isophthalic acid) and flexible (benzylamino) moieties allows for a high degree of structural tunability.
The carboxylate groups of this compound are the primary sites for coordination with metal ions. These groups can adopt a variety of coordination modes, including monodentate, bidentate (chelating or bridging), and bridging fashions, leading to the formation of diverse secondary building units (SBUs). For instance, in frameworks constructed with the analogous ligand 5-(bis(4-carboxybenzyl)amino)isophthalic acid, the carboxylate groups have been shown to bridge metal centers to form dinuclear, tetranuclear, or even larger clusters that act as nodes in the final network. researchgate.netrsc.org
The choice of metal ion significantly influences the resulting coordination environment. Divalent transition metals like Zn(II), Cd(II), Co(II), and Ni(II) often exhibit tetrahedral or octahedral coordination geometries, which, when combined with the angular disposition of the carboxylate groups on the isophthalic acid core, can lead to the formation of 3D frameworks. rsc.orgnih.gov Lanthanide ions, with their higher coordination numbers and more flexible coordination spheres, can result in even more complex and highly connected networks.
The flexibility of the this compound ligand, arising from the rotation around the C-N and C-C single bonds of the benzylamino group, is a key factor in determining the final structure of the coordination polymer. This conformational freedom allows the ligand to adopt various spatial arrangements to accommodate the coordination preferences of different metal ions and to facilitate the packing of the resulting network. nih.gov
For example, the dihedral angle between the isophthalic acid and the benzyl (B1604629) planes can vary significantly, leading to either extended or more compact ligand conformations. This, in turn, influences the dimensionality and topology of the resulting framework. A more extended conformation might favor the formation of 1D chains or 2D layers, while a more twisted conformation could lead to the assembly of intricate 3D networks. In some reported structures utilizing similar flexible ligands, the conformation is also influenced by the presence of guest molecules or ancillary ligands within the framework. nih.gov
The interplay between ligand flexibility and the coordination geometry of the metal ion can be seen in the diverse architectures observed in MOFs constructed from analogous ligands. For instance, the same ligand can form a 3D network with one metal ion but a 2D layered structure with another, highlighting the subtle balance of factors that govern the self-assembly process. rsc.org
Synthesis Protocols for Metal-Organic Frameworks and Coordination Polymers
The synthesis of MOFs and CPs from this compound and its analogs typically involves the self-assembly of the organic ligand and a metal salt under specific reaction conditions. The choice of synthesis method, metal ion, and the presence of other coordinating species can all have a profound impact on the final product.
Solvothermal and hydrothermal methods are the most common techniques used for the synthesis of MOFs and CPs with carboxylate-based ligands like this compound. rsc.orgresearchgate.netrsc.orgnih.gov These methods involve heating a mixture of the ligand, a metal salt, and a solvent (or water in the case of hydrothermal synthesis) in a sealed vessel at elevated temperatures and pressures. The use of high temperatures provides the necessary energy to overcome the kinetic barriers to crystallization and allows for the formation of thermodynamically stable, crystalline products.
The choice of solvent is critical, as it can influence the solubility of the reactants, the deprotonation state of the carboxylate groups, and can even act as a template for the formation of porous structures. Common solvents include dimethylformamide (DMF), diethylformamide (DEF), and ethanol, often in combination with water. rsc.orgnih.gov
A wide range of metal ions can be used to construct MOFs and CPs with this compound and its derivatives. The choice of metal ion is a primary determinant of the final architecture due to differences in ionic radius, coordination number, and preferred coordination geometry. rsc.orgresearchgate.netrsc.orgnih.gov
| Metal Ion | Typical Coordination Number | Common Geometries | Impact on Architecture |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Forms diverse 3D frameworks, often with interesting topologies. rsc.orgresearchgate.net |
| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal, Square Antiprismatic | Can lead to higher dimensional and more complex networks due to its larger ionic radius and flexible coordination sphere. rsc.orgresearchgate.net |
| Mn(II) | 6 | Octahedral | Often results in robust 3D frameworks with potential magnetic properties. researchgate.netrsc.org |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Can form both 2D and 3D structures, with the potential for interesting magnetic and catalytic properties. rsc.orgnih.gov |
| Ni(II) | 6 | Octahedral | Similar to Co(II), can form a variety of architectures with potential applications in catalysis. rsc.orgnih.gov |
| Pb(II) | Variable | Holodirected or Hemidirected | The lone pair of electrons can lead to irregular coordination geometries and unique framework topologies. researchgate.netrsc.org |
| Ln(III) (e.g., Tb(III)) | High (8, 9) | Square Antiprismatic, Tricapped Trigonal Prismatic | High coordination numbers lead to highly connected and often porous frameworks with interesting luminescent properties. mdpi.com |
Ancillary ligands, also known as co-ligands or modulators, are often added to the reaction mixture to control the dimensionality and topology of the resulting framework. These are typically neutral N-donor ligands, such as 4,4'-bipyridine (B149096) (bpy), 1,2-bis(4-pyridyl)ethene (bpe), or 1,10-phenanthroline, which can bridge metal centers or cap coordination sites, thereby influencing the connectivity of the network. rsc.org
The use of ancillary ligands can lead to the formation of pillared-layer structures, where 2D layers formed by the primary ligand and metal ions are linked by the ancillary ligands to create a 3D framework. rsc.org They can also act as "terminators," limiting the extension of the network in certain directions and leading to the formation of lower-dimensional structures like 1D chains or discrete molecular clusters.
In addition to ancillary ligands, other reaction parameters such as pH, temperature, reaction time, and the molar ratio of reactants can be fine-tuned to direct the self-assembly process. For example, adjusting the pH can control the deprotonation state of the carboxylate groups, which in turn affects their coordination behavior. The reaction temperature and time can influence the crystallinity and phase purity of the final product.
| Ancillary Ligand | Function | Resulting Architecture |
| 4,4'-bipyridine (bpy) | Bridging Ligand | Can form pillared-layer 3D frameworks or interpenetrated networks. rsc.org |
| 1,2-bis(4-pyridyl)ethene (bpe) | Bridging Ligand | Similar to bpy, can act as a pillar to connect 2D layers into 3D structures. rsc.org |
| 1,10-phenanthroline | Chelating/Blocking Ligand | Can block coordination sites, leading to lower dimensional structures such as 1D chains. |
Compound Names
| Abbreviation | Full Name |
| MOF | Metal-Organic Framework |
| CP | Coordination Polymer |
| SBU | Secondary Building Unit |
| DMF | Dimethylformamide |
| DEF | Diethylformamide |
| bpy | 4,4'-bipyridine |
| bpe | 1,2-bis(4-pyridyl)ethene |
Crystallographic and Structural Analysis of Self-Assembled Systems
Single-Crystal X-ray Diffraction Studies: Elucidation of Coordination Environment and Crystal Packing
Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the three-dimensional structures of crystalline materials, including MOFs. This technique has been instrumental in characterizing a variety of frameworks built with ligands from the this compound family, revealing crucial details about the metal coordination environment and the packing of molecules within the crystal lattice.
In frameworks synthesized using the related ligand 5-(bis(4-carboxybenzyl)amino)isophthalic acid (H₄L), SCXRD studies have identified diverse coordination geometries around the metal centers. For instance, in a series of MOFs, the coordination environment of the metal ions and the binding modes of the carboxylate groups were precisely determined. researchgate.netrsc.org Similarly, for MOFs constructed from 5-(4-carboxybenzoylamino)-isophthalic acid (H₃L), this technique has been used to characterize complex secondary building units (SBUs), such as a rare tetranuclear Zn₄(μ₃-OH)₂(COO)₆ cluster and a trimeric [Co₃(COO)₄(OH)(N₂)] unit. rsc.org
The flexibility of these ligands allows them to adapt to various metal coordination preferences. For example, the related ligand 5-(3,5-dicarboxybenzyloxy)isophthalic acid has been shown to adopt different conformations depending on the metal ion it coordinates with. In complexes with Cd(II) and Cu(II), the ligand is flat, while in isomorphous structures with Co(II) and Mn(II), one carboxyphenyl ring is twisted by nearly 90 degrees relative to the other. rsc.org This conformational adaptability directly influences the resulting crystal packing and framework architecture.
SCXRD analysis also reveals how individual molecular units or polymeric chains pack in the crystal. For a related tricarboxylate ligand, 5-[(4-carboxybenzyl)oxy]isophthalic acid, analysis showed that the two benzene (B151609) rings are nearly perpendicular to each other. nih.gov The crystal packing is dominated by extensive O—H⋯O hydrogen bonds, which link the molecules into undulating sheets. nih.gov
Detailed crystallographic data for several representative frameworks are summarized in the table below.
| Compound | Metal Ion | Space Group | Crystal System | Key Structural Features |
| [Zn₂L] (H₄L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid) | Zn(II) | P-1 | Triclinic | 3D network with a 2-nodal 6-connected net. researchgate.netrsc.org |
| [Mn(H₂L)(H₂O)] (H₄L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid) | Mn(II) | C2/c | Monoclinic | 3D framework with a 4-connected net. researchgate.netrsc.org |
| [Cd(H₂L)(H₂O)₂]·nH₂O (H₄L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid) | Cd(II) | P2₁/c | Monoclinic | 2D structure with a 3,3-connected topology. researchgate.netrsc.org |
| [Pb₂L(H₂O)]·3nH₂O·nDMF (H₄L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid) | Pb(II) | P-1 | Triclinic | 3D network with a 5-connected net. researchgate.netrsc.org |
| [Co₃L₂(bpe)₄]·2DMF·2H₂O (H₃L = 5-(4-carboxybenzoylamino)-isophthalic acid) | Co(II) | C2/c | Monoclinic | 3D pillar-layer architecture. rsc.org |
| Ni(HL)(bpa)(H₂O) (H₃L = 5-(4-carboxybenzoylamino)-isophthalic acid) | Ni(II) | P-1 | Triclinic | 2D grid layer structure with a (4,4) topology. rsc.org |
Network Topology and Dimensionality of Resulting Frameworks (e.g., 2D layers, 3D networks, crb, sod, abw, pts, sql, (4,4)-net, (4,6,6)-c nets, 4-connected, 6-connected, 5-connected, 3,3-connected)
The dimensionality and topology of frameworks derived from this compound and its analogs are highly variable, influenced by factors such as the metal ion, reaction conditions, and the presence of ancillary ligands. rsc.org The resulting structures range from two-dimensional (2D) layers to complex three-dimensional (3D) networks with diverse topologies.
Two-Dimensional Frameworks: Several 2D structures have been reported. A cadmium complex with 5-(bis(4-carboxybenzyl)amino)isophthalic acid forms a 2D layer with a 3,3-connected (6³)₂ topology. researchgate.netrsc.org Another example is a nickel complex, Ni(HL)(bpa)(H₂O), which features an unusual (4,4) grid layer structure. rsc.org Coordination polymers based on 5-(3,5-dicarboxybenzyloxy)isophthalic acid have also been shown to form 2D sql (Shubnikov tetragonal plane) networks. researchgate.net
Three-Dimensional Frameworks: 3D networks are more common and exhibit a wide array of complex topologies. For example, MOFs constructed from 5-(bis(4-carboxybenzyl)amino)isophthalic acid have been shown to form:
A 3D framework with Zinc, described as a 2-nodal, 6-connected net with a (4¹¹·6⁴)(4⁷·6⁸) topology. researchgate.netrsc.org
A 3D structure with Manganese, which can be simplified as a 4-connected net with a (6²·8⁴)(6³·8³) topology. researchgate.netrsc.org
A 5-connected net with Lead, possessing a 4³·6⁶·8 topology. researchgate.netrsc.org
In another example, a cadmium-based MOF using the flexible ligand 5-(bis(4-carboxybenzyl)amino)isophthalic acid displays a 4-connected crb topology. researchgate.net The use of ancillary ligands can also direct the formation of 3D structures, such as the pillar-layer architecture observed in cobalt and cadmium complexes where 2D layers are linked by 1,2-bis(4-pyridyl)ethene pillars. rsc.org
| Compound/System | Dimensionality | Connectivity | Topology Symbol/Description |
| [Cd(H₂L)(H₂O)₂] (H₄L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid) | 2D | 3,3-connected | (6³)₂ researchgate.netrsc.org |
| Ni(HL)(bpa)(H₂O) (H₃L = 5-(4-carboxybenzoylamino)-isophthalic acid) | 2D | 4-connected | (4,4) grid / sql rsc.org |
| [Zn₂L] (H₄L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid) | 3D | 2-nodal, 6-connected | (4¹¹·6⁴)(4⁷·6⁸) researchgate.netrsc.org |
| [Mn(H₂L)(H₂O)] (H₄L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid) | 3D | 4-connected | (6²·8⁴)(6³·8³) researchgate.netrsc.org |
| [Pb₂L(H₂O)] (H₄L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid) | 3D | 5-connected | 4³·6⁶·8 researchgate.netrsc.org |
| [Cd₂(L)(NMP)₂(H₂O)₂] (H₄L = 5-(bis(4-carboxybenzyl)amino)isophthalic acid) | 3D | 4-connected | crb researchgate.net |
| Cobalt(II) complex with 5-(3,5-dicarboxybenzyloxy)isophthalic acid | 3D | 4-connected | lvt researchgate.net |
Supramolecular Isomerism and Polymorphism in Coordination Assemblies
Supramolecular isomerism, where compounds have the same chemical composition but differ in their extended supramolecular structure, is a notable feature in the coordination chemistry of flexible ligands like this compound and its derivatives. The conformational freedom of the ligand is a key factor enabling the formation of different structural isomers under slightly varied synthetic conditions.
A clear example of this is observed in frameworks built from 5-(3,5-dicarboxybenzyloxy)isophthalic acid. Depending on the coordinated metal ion, the ligand can adopt either a flat or a twisted conformation. rsc.org This flexibility leads to dramatically different architectures: the flat conformation results in polymeric lattices with wide, solvent-accessible channels, while the twisted conformation induces the formation of open polymeric structures with diamondoid geometries that interpenetrate to fill space. rsc.org
Polymorphism, the ability of a solid material to exist in more than one crystal structure, can also occur. The self-assembly of a manganese(II) complex with isophthalate (B1238265) and an ancillary N,N'-dioxide ligand resulted in two distinct 3D supramolecular isomers from a one-pot reaction. researchgate.net Though both isomers crystallized in the same triclinic space group, their internal coordination differed significantly; one isomer formed a 1D coordination polymer which then assembled via hydrogen bonds, while the other formed a 2D coordination polymer through bridging ancillary ligands. researchgate.net Similarly, the adduct of 5-hydroxyisophthalic acid with 4,4'-trimethylenedipyridine (B96761) forms a structure containing four identical but independent and interpenetrating three-dimensional frameworks. researchgate.net
Intermolecular Interactions within Frameworks (e.g., hydrogen bonding, π–π stacking interactions)
Non-covalent intermolecular interactions are critical in the assembly and stabilization of coordination frameworks. They dictate the final supramolecular architecture, linking individual coordination polymer chains or layers into robust higher-dimensional structures.
Hydrogen Bonding: Hydrogen bonds are ubiquitous and fundamentally important in these systems. In the crystal structure of the related ligand 5-[(4-carboxybenzyl)oxy]isophthalic acid, molecules are linked by three pairs of O—H⋯O hydrogen bonds, forming sheets that are further connected into a 3D network by C—H⋯O interactions. nih.gov In a zinc-based coordination polymer, a layered structure is generated from hydrogen-bonded [Zn(HL)(bpy)(H₂O)] chains. rsc.org Hydrogen bonding can also lead to complex interpenetrating networks, as seen in the structure of a 5-hydroxyisophthalic acid adduct where O–H···O, O–H···N, and N–H···O hydrogen bonds link components into four independent, interpenetrating 3D frameworks. researchgate.net
π–π Stacking Interactions: These interactions between aromatic rings of the ligands also play a significant role in stabilizing the crystal packing. In some frameworks, π–π stacking interactions help to build 3D supramolecular structures from lower-dimensional coordination polymers. researchgate.net The influence of these interactions can be profound; in a series of cadmium MOFs, the presence or absence of π–π stacking between pyridyl rings of adjacent linkers was found to be directly responsible for significant shifts in the photoluminescence properties of the materials. rsc.org
Advanced Functional Properties of Metal Organic Frameworks and Coordination Polymers Derived from 5 4 Carboxybenzylamino Isophthalic Acid
Luminescent Response and Chemosensing Applications
Coordination polymers derived from 5-(4-carboxybenzylamino)isophthalic acid and its analogs are notable for their strong luminescence, a property that can be harnessed for the development of highly sensitive and selective chemical sensors. The inherent fluorescence of the ligand, often enhanced upon coordination with metal ions, provides a platform for detecting a range of analytes.
Design and Mechanism of Luminescent Sensors Based on Derived Coordination Polymers
The design of luminescent sensors based on these coordination polymers typically involves the selection of a metal center that, when coordinated with the this compound ligand, results in a stable framework with robust photoluminescent properties. Metal ions with d¹⁰ electron configurations, such as Zn(II) and Cd(II), are often employed as they can enhance the ligand-based luminescence. scientificarchives.com The porous nature of these frameworks allows for the diffusion of analyte molecules into the structure, where they can interact with the framework and modulate its luminescent output.
The sensing mechanism is primarily based on the interaction between the analyte and the luminescent framework. This interaction can lead to either a quenching (decrease) or enhancement of the fluorescence intensity. The aromatic rings and functional groups within the this compound ligand play a crucial role in these interactions, often through processes like photoinduced electron transfer (PET) or resonance energy transfer (RET). scientificarchives.com
Selective and Sensitive Detection of Nitroaromatic Compounds (e.g., 2,4-dinitrophenol, picric acid)
Metal-organic frameworks derived from ligands similar to this compound have demonstrated significant efficacy in the detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives. researchgate.net The electron-deficient nature of nitroaromatics makes them effective quenchers of the luminescence of electron-rich MOFs.
For instance, a nano-plate Zn(II)-based MOF has shown high selectivity and sensitivity in detecting nitrophenol, 2,4-dinitrophenol, and 2,4,6-trinitrophenol (picric acid). mdpi.com The fluorescence quenching percentages for a 2 ppb concentration of these analytes were 11%, 42%, and 89%, respectively, indicating a particularly strong detection capability for picric acid. mdpi.com The strong π-π stacking and C-H⋯π interactions between the aromatic ligands of the MOF and the nitroaromatic compounds are believed to facilitate the efficient quenching of luminescence. mdpi.com The acidic nature of picric acid can also lead to its selective detection through protonation-based interactions with the sensor. rsc.org
Selective and Sensitive Detection of Metal Ions (e.g., Fe³⁺, Al³⁺)
Coordination polymers derived from functionalized isophthalic acids have also been successfully utilized as fluorescent sensors for the detection of metal ions in aqueous solutions. The presence of specific metal ions can cause a significant change in the luminescent properties of the MOF, allowing for their selective detection.
Notably, a coordination polymer synthesized from 5-(bis(4-carboxybenzyl)amino)isophthalic acid, a close derivative of the titular compound, has been shown to detect Fe³⁺ ions through luminescence quenching. researchgate.net Similarly, other coordination polymers have been reported to be bifunctional luminescent materials capable of detecting Fe³⁺ ions. researchgate.net The detection limits for Fe³⁺ can be as low as micromolar concentrations. researchgate.net The mechanism for Fe³⁺ detection often involves the strong interaction between the Fe³⁺ ions and the carboxylate groups of the ligand, which disrupts the energy transfer process within the MOF, leading to luminescence quenching.
Understanding Luminescence Quenching and Enhancement Mechanisms
The primary mechanism behind the detection of many analytes using these luminescent MOFs is fluorescence quenching. This can occur through several pathways:
Photoinduced Electron Transfer (PET): In the case of nitroaromatic compounds, the excited state electrons of the MOF's ligand can transfer to the low-lying LUMO (lowest unoccupied molecular orbital) of the electron-deficient analyte. This non-radiative decay pathway results in a decrease in fluorescence intensity. scientificarchives.com
Resonance Energy Transfer (RET): If the emission spectrum of the luminescent MOF overlaps with the absorption spectrum of the analyte, energy can be transferred from the MOF to the analyte without the emission of a photon, leading to quenching. scientificarchives.com
Static Quenching: This occurs when the analyte forms a non-fluorescent complex with the ground state of the fluorophore (the luminescent part of the MOF). scientificarchives.com
While quenching is more common, luminescence enhancement can also occur. This is typically observed when the analyte interacts with the framework in a way that restricts vibrational modes of the ligand, reducing non-radiative decay and thereby increasing the quantum yield of fluorescence.
Adsorption, Separation, and Storage Capabilities
The porous nature of metal-organic frameworks makes them excellent candidates for applications involving the adsorption and separation of gases. The ability to tune the pore size and surface chemistry of MOFs by modifying the organic ligand allows for the design of materials with high selectivity for specific gases.
Gas Adsorption Characteristics (e.g., CO₂, N₂ isotherms)
MOFs derived from isophthalic acid-based ligands have been investigated for their gas adsorption properties, particularly for the separation of CO₂ from other gases like N₂. nih.gov The presence of functional groups within the pores can enhance the affinity of the framework for CO₂ through specific interactions, such as hydrogen bonding.
For example, a microporous Mn(II) MOF based on a functionalized isophthalic acid exhibited favorable adsorption of CO₂ over N₂. nih.gov This selectivity is attributed to hydrogen-binding interactions between the CO₂ molecules and the N- and O-donor atoms of the ligand within the microporous channels. nih.gov Experimental breakthrough tests confirmed that a CO₂/N₂ mixture could be separated efficiently using this material. nih.gov
Based on a thorough review of available scientific literature, there is insufficient specific data on metal-organic frameworks (MOFs) and coordination polymers derived solely from the ligand This compound to populate the detailed sections of the requested article.
The provided outline requires in-depth research findings on topics such as the adsorption of organic dyes, capture of aqueous species, specific catalytic and photocatalytic activities, and magnetic properties. However, dedicated research focusing on these advanced functional properties for frameworks synthesized with this precise ligand is not present in the accessible literature. While research exists for structurally similar or related ligands, the strict requirement to focus solely on this compound prevents the inclusion of that data.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the user's strict outline and content inclusions at this time. Further experimental research on MOFs and coordination polymers constructed from this compound is needed before a comprehensive review of their advanced functional properties can be compiled.
Computational and Theoretical Approaches in the Study of 5 4 Carboxybenzylamino Isophthalic Acid and Its Frameworks
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intrinsic properties of 5-(4-carboxybenzylamino)isophthalic acid at the molecular level.
Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure of this compound. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can obtain optimized molecular geometries and analyze the distribution of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The analysis of HOMO and LUMO provides critical information about the molecule's reactivity and charge transfer capabilities. researchgate.net For analogous compounds like 5-phenylamino-isophthalic acid, DFT calculations have shown that the HOMO is often localized over the electron-rich amino and phenyl portions of the molecule, while the LUMO is distributed over the electron-accepting isophthalic acid moiety. This separation of FMOs indicates a potential for intramolecular charge transfer, a property that is significant for applications in nonlinear optics and electronics. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for an Isophthalic Acid Derivative
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: These values are representative and based on DFT calculations for structurally similar amino-isophthalic acid derivatives.
Theoretical vibrational analysis using DFT is a powerful method for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, specific vibrational modes can be assigned to the observed spectral bands. nih.gov This correlation is often improved by applying scaling factors to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.
For molecules with multiple functional groups like this compound, theoretical calculations can help to disentangle complex spectral regions. For instance, the characteristic vibrational modes of the carboxylic acid groups (O-H and C=O stretching), the secondary amine (N-H stretching and bending), and the aromatic rings (C-H and C=C stretching) can be precisely identified. Studies on similar molecules, such as 5-[(diphenyl) amino] isophthalic acid, have demonstrated excellent agreement between theoretical and experimental spectra, allowing for a detailed understanding of the molecule's vibrational behavior. nih.gov The potential energy distribution (PED) analysis, derived from these calculations, provides a quantitative measure of the contribution of individual internal coordinates to each normal mode of vibration. nih.gov
Table 2: Selected Calculated Vibrational Frequencies and Their Assignments for a Representative Amino-Isophthalic Acid Structure
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | 3500-3300 | Carboxylic acid O-H stretching |
| ν(N-H) | 3400-3300 | Amine N-H stretching |
| ν(C=O) | 1750-1680 | Carboxylic acid C=O stretching |
| δ(N-H) | 1650-1550 | Amine N-H bending |
| ν(C=C) | 1600-1450 | Aromatic C=C stretching |
Note: These are typical frequency ranges and assignments based on DFT calculations for related compounds.
Molecular Modeling and Simulation of Ligand-Metal Interactions and Framework Dynamics
Molecular modeling and simulation techniques are crucial for understanding the formation and behavior of metal-organic frameworks (MOFs) derived from this compound. These methods allow for the investigation of the coordination of the ligand to metal centers and the dynamic behavior of the resulting framework. rsc.org
By employing molecular mechanics or quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the interactions between the carboxylate groups of the ligand and various metal ions. These simulations can predict the preferred coordination modes and geometries of the resulting metal clusters or nodes within the MOF structure. For the related ligand 5-(bis(4-carboxybenzyl)amino)isophthalic acid, studies have shown how its flexibility allows it to adopt different conformations to coordinate with metal ions like Zn(II), Mn(II), Cd(II), and Pb(II), leading to the formation of diverse 2D and 3D framework structures. rsc.org
Molecular dynamics (MD) simulations can provide insights into the flexibility and stability of these frameworks. By simulating the movement of atoms over time, it is possible to study phenomena such as framework breathing (the change in pore size in response to external stimuli) and the diffusion of guest molecules within the pores. These simulations are vital for assessing the potential of these MOFs in applications like gas storage and separation.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis for hydrogen bonding and other non-covalent interactions)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. researchgate.net
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of the intermolecular contacts, with distinct features corresponding to specific interaction types. researchgate.net For instance, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds, while more diffuse regions represent weaker van der Waals interactions. nih.gov This detailed analysis of non-covalent interactions is essential for understanding the supramolecular assembly and the resulting physicochemical properties of the crystalline material.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Aromatic Carboxylic Acid
| Contact Type | Contribution (%) |
|---|---|
| H···H | 40 - 50 |
| O···H / H···O | 20 - 30 |
| C···H / H···C | 10 - 20 |
| C···C | 3 - 7 |
| N···H / H···N | 2 - 5 |
Note: These percentages are typical for this class of compounds and provide a general overview of the relative importance of different intermolecular interactions.
Emerging Research Directions and Future Perspectives for 5 4 Carboxybenzylamino Isophthalic Acid Based Materials
Strategies for Tailoring Framework Architectures and Property Fine-Tuning
The structural versatility of materials derived from 5-(4-carboxybenzylamino)isophthalic acid and related ligands is a key focus of current research. Scientists are employing several strategies to manipulate the final framework architecture, which in turn allows for the fine-tuning of material properties.
One of the most effective strategies is the use of ancillary ligands . These are secondary organic linkers introduced during synthesis that, along with the primary this compound ligand, coordinate to the metal centers. The choice of ancillary ligand can dramatically alter the resulting topology. For instance, the use of different dipyridyl linkers in solvothermal reactions with divalent metal ions has produced a variety of multi-dimensional frameworks. rsc.org These include three-dimensional (3D) pillar-layer architectures and interesting sandwich-shaped structures. rsc.org The geometric constraints and coordination modes of these ancillary linkers guide the self-assembly process, leading to a predictable level of control over the final structure.
Another critical factor is the choice of the metal ion or cluster , which serves as the secondary building unit (SBU). Different metal ions (e.g., Co²⁺, Cd²⁺, Zn²⁺, Ni²⁺) not only have distinct coordination preferences but also influence the electronic and photoluminescent properties of the final material. rsc.org Research has shown that even with the same organic ligands, changing the metal ion can lead to isostructural frameworks with different properties or completely new structural motifs. rsc.org For example, a rare tetranuclear zinc cluster has been observed as an SBU in one framework, showcasing how the metal can direct the formation of unique structural features. rsc.org
The flexibility of the primary ligand itself, such as 5-(bis(4-carboxybenzyl)amino)isophthalic acid, also plays a role. rsc.org Its ability to adopt different conformations allows it to adapt to the coordination environment of various metal ions, resulting in diverse network dimensionalities, from 2D layers to complex 3D frameworks with different connectivity and topologies. rsc.orgresearchgate.net
| Strategy | Effect on Framework | Example |
| Ancillary Ligands | Alters dimensionality and topology | Use of dipyridyl linkers like bpe, bpa, and bpy leads to 3D pillar-layer or sandwich-shaped architectures. rsc.org |
| Metal Ion Selection | Influences SBU formation and material properties | Different divalent metals (Co²⁺, Cd²⁺, Zn²⁺) create unique structural motifs and impact photoluminescence. rsc.org |
| Ligand Flexibility | Enables diverse coordination modes | The conformational freedom of the ligand allows for the construction of 2D and 3D networks with varying topologies. rsc.orgresearchgate.net |
Exploration of Novel Application Domains
Researchers are actively pushing the boundaries of applications for materials based on this compound, moving into domains like electrocatalysis, specific separations, and smart materials.
Photocatalysis: A significant area of exploration is the use of these MOFs as photocatalysts for the degradation of organic pollutants in water. rsc.orgresearchgate.net Several studies have demonstrated that MOFs constructed from ligands like 5-(bis(4-carboxybenzyl)amino)isophthalic acid exhibit excellent photocatalytic activity for the degradation of dyes, such as methylene (B1212753) blue, under visible light irradiation. rsc.orgresearchgate.net The semiconducting nature of these materials, with bandgaps suitable for absorbing visible light, is key to this functionality. researchgate.net
Electrocatalysis and Sensing: The potential for these materials in electrochemical applications is also emerging. One coordination polymer demonstrated bifunctional electrocatalytic activity, capable of oxidizing ascorbic acid and reducing nitrite (B80452). researchgate.net This opens possibilities for developing new sensors and catalysts for important electrochemical reactions. Furthermore, the luminescent properties of these frameworks are being harnessed for chemical sensing. MOFs have been developed that act as highly selective fluorescent sensors for detecting Fe³⁺ ions in solution. researchgate.net The detection mechanism often relies on the quenching of the material's intrinsic luminescence upon interaction with the target analyte. researchgate.net
| Application Domain | Specific Use | Compound/Framework Example | Key Finding |
| Photocatalysis | Dye Degradation | MOFs from 5-(bis(4-carboxybenzyl)amino)isophthalic acid and Zn, Mn, Cd, Pb | High efficiency in degrading methylene blue under visible light. rsc.orgresearchgate.net |
| Electrocatalysis | Redox Reactions | A Ni(II)-based coordination polymer | Showed bifunctional activity for ascorbic acid oxidation and nitrite reduction. researchgate.net |
| Smart Materials (Sensing) | Ion Detection | Luminescent Zn- and Cd-based MOFs | Highly selective and sensitive detection of Fe³⁺ ions through luminescence quenching. researchgate.net |
Addressing Synthetic Challenges and Enhancing Reproducibility in Material Fabrication
Despite the promising properties of these materials, their transition from laboratory synthesis to practical application is hindered by challenges related to synthesis and reproducibility. The solvothermal method, commonly used for MOF synthesis, requires precise control over multiple parameters to ensure the formation of the desired product with consistent quality.
Key challenges include:
Phase Purity: Minor variations in synthetic conditions—such as temperature, pressure, reaction time, solvent composition, and reactant concentration—can lead to the formation of different crystalline phases (polymorphs) or amorphous byproducts. Achieving a pure, single-phase product is critical as different phases possess different structures and properties.
Scale-Up: Transferring a synthesis from a small-scale laboratory setup to a larger, industrial scale is a significant hurdle. Maintaining uniform heat and mass transfer in larger reactors is difficult, which can affect crystal nucleation and growth, leading to variations in crystal size, morphology, and defect density.
Reproducibility: Ensuring batch-to-batch consistency is paramount for any real-world application. The sensitivity of MOF crystallization to subtle environmental changes makes achieving high reproducibility a persistent challenge that requires stringent process control and robust synthetic protocols.
Current research focuses on developing more robust and predictable synthetic methodologies. This includes exploring alternative heating methods (e.g., microwave-assisted synthesis) to achieve more uniform and rapid crystallization, and systematically studying the effects of modulators and additives to gain better control over crystal growth and morphology. umich.edu
Integration with Hybrid Materials and Advanced Characterization Techniques for Enhanced Functionality
To unlock the full potential of this compound-based materials, researchers are increasingly focusing on two key areas: the creation of hybrid materials and the use of advanced characterization techniques.
Hybrid Materials: The integration of these MOFs into composite or hybrid materials is a promising strategy for enhancing their functionality or introducing new capabilities. semanticscholar.org By combining the porous, crystalline MOF with other functional components—such as conductive polymers, carbon nanomaterials, or metal nanoparticles—it is possible to create multifunctional systems. For example, incorporating a conductive material could improve the electrocatalytic performance of a MOF, while embedding catalytic nanoparticles within the MOF pores could create a highly selective and reusable catalyst.
Advanced Characterization: A deep understanding of the structure-property relationships in these materials is essential for rational design and optimization. This is achieved through a suite of advanced characterization techniques:
Single-Crystal X-ray Diffraction: This is the definitive technique for determining the precise three-dimensional atomic arrangement within the MOF, revealing details about bond lengths, coordination environments, and network topology. researchgate.net
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to ensure that the synthesized product matches the structure determined from single-crystal analysis. rsc.org
Infrared (IR) Spectroscopy: Helps to confirm the coordination of the carboxylate groups to the metal centers and verifies the presence of the organic linker within the final framework. researchgate.net
Photoluminescence Spectroscopy: Essential for studying the light-emitting properties of the materials, which is crucial for applications in sensing and photonics. rsc.org
UV-Vis Diffuse Reflectance Spectroscopy (DRS): Used to determine the optical bandgap of semiconductor MOFs, a critical parameter for evaluating their photocatalytic potential. researchgate.net
By combining these advanced characterization methods with the strategic design of hybrid systems, the scientific community is paving the way for the development of next-generation materials based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
